molecular formula C19H20N2O5 B14874520 2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one

2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one

Cat. No.: B14874520
M. Wt: 356.4 g/mol
InChI Key: LJDFPYVNFKOKLL-UHFFFAOYSA-N
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Description

2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyranone core, which is a six-membered ring containing an oxygen atom, and is substituted with a benzyloxy group and an acetylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base.

    Attachment of the Acetylpiperazine Moiety: The acetylpiperazine moiety can be attached through an acylation reaction using acetyl chloride and piperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The benzyloxy and acetylpiperazine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-acetylpiperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one is unique due to its combination of a pyranone core with benzyloxy and acetylpiperazine substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

2-(4-acetylpiperazine-1-carbonyl)-5-phenylmethoxypyran-4-one

InChI

InChI=1S/C19H20N2O5/c1-14(22)20-7-9-21(10-8-20)19(24)17-11-16(23)18(13-26-17)25-12-15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3

InChI Key

LJDFPYVNFKOKLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3

Origin of Product

United States

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